Pivalic acid

Catalog No.
S594319
CAS No.
75-98-9
M.F
C5H10O2
(CH3)3CCOOH
C5H10O2
M. Wt
102.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pivalic acid

CAS Number

75-98-9

Product Name

Pivalic acid

IUPAC Name

2,2-dimethylpropanoic acid

Molecular Formula

C5H10O2
(CH3)3CCOOH
C5H10O2

Molecular Weight

102.13 g/mol

InChI

InChI=1S/C5H10O2/c1-5(2,3)4(6)7/h1-3H3,(H,6,7)

InChI Key

IUGYQRQAERSCNH-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)O

Solubility

0.21 M
Very soluble in ethanol, ethyl ether
1 g dissolves in 40 ml water; freely sol in alcohol, ether
In water, 2.17X10+4 mg/L at 20 °C
21.7 mg/mL at 20 °C
Solubility in water, g/100ml at 20 °C: 2.5 (sparingly soluble)

Synonyms

2,2-Dimethylpropanoic Acid; 2,2,2-Trimethylacetic Acid; 2,2-Dimethylpropanoic Acid; 2,2-Dimethylpropionic Acid; NSC 65449; Neopentanoic Acid; Neovaleric Acid; Trimethylacetic Acid; Trimethylmethanecarboxylic Acid; Versatic 5 Acid; tert-Pentanoic Acid

Canonical SMILES

CC(C)(C)C(=O)O

Pivalic acid, also known as 2,2-dimethylpropanoic acid, is a colorless, odorous organic compound with the molecular formula C5H10O2C_5H_{10}O_2. It is classified as a carboxylic acid and appears as a solid at room temperature. Pivalic acid is an isomer of valeric acid and has two other structural isomers: 2-methylbutanoic acid and 3-methylbutanoic acid . This compound is notable for its unique branched structure, which contributes to its chemical properties and applications.

Pivalic acid is classified as a mild irritant and can cause skin and eye irritation upon contact []. Inhalation of pivalic acid vapors may also irritate the respiratory tract. Here are some safety points to consider:

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and respirators when handling pivalic acid [].
  • Ensure proper ventilation in the workspace.
  • Avoid contact with skin, eyes, and clothing.
  • In case of contact, flush the affected area with water and seek medical attention if necessary [].

Organic Synthesis: Protecting Group

One of the most prominent research applications of pivalic acid lies in its role as a protecting group in organic synthesis []. Protecting groups shield specific functional groups in a molecule while allowing reactions to occur at other desired sites. Pivalic acid forms a stable ester linkage with alcohols and phenols, which can be readily cleaved under specific conditions to regenerate the original functional group. This selective protection strategy is crucial for the efficient synthesis of complex molecules [].

Chemical Research: Reagent and Analytical Tool

Pivalic acid serves as a valuable reagent in various chemical research applications beyond its role as a protecting group. Its unique properties, including its acidity and solubility in various solvents, make it suitable for diverse research purposes. Some examples include:

  • As a proton source in acid-catalyzed reactions: Pivalic acid can act as a mild Brønsted–Lowry acid, facilitating various organic transformations. []
  • As a solvent for specific applications: Due to its specific solubility characteristics, pivalic acid can be used to dissolve certain materials that are insoluble in common solvents, enabling studies of their properties and reactions. []
  • As a standard in analytical techniques: Pivalic acid can be employed as a reference standard in analytical methods like chromatography and spectroscopy due to its well-defined properties. []
Typical of carboxylic acids. It can react with bases to form pivalate salts, and it undergoes esterification to form pivalate esters. The synthesis of pivalic acid on a commercial scale is achieved through the hydrocarboxylation of isobutene via the Koch reaction:

(CH3)2C=CH2+CO+H2O(CH3)3CCO2H(CH_3)_2C=CH_2+CO+H_2O\rightarrow (CH_3)_3CCO_2H

This reaction typically requires an acid catalyst such as hydrogen fluoride . Pivalic acid can also be produced through the oxidation of pinacolone or by hydrolysis of tert-butyl cyanide .

Pivalic acid can be synthesized through several methods:

  • Koch Reaction: The primary industrial method involves the hydrocarboxylation of isobutene.
  • Oxidation of Pinacolone: This method employs chromic acid for the oxidation process.
  • Hydrolysis of Tert-Butyl Cyanide: Another pathway for producing pivalic acid.
  • Laboratory Synthesis: In laboratory settings, pivalic acid can be synthesized via carbonation of Grignard reagents formed from tert-butyl chloride .

Pivalic acid has diverse applications across several fields:

  • Protective Group in Organic Synthesis: The pivaloyl group serves as a protective group for alcohols during synthesis, facilitating selective reactions .
  • Polymer Production: Esters derived from pivalic acid are notably resistant to hydrolysis, making them valuable in producing stable polymers and lacquers .
  • Nuclear Magnetic Resonance Spectroscopy: Pivalic acid is sometimes used as an internal standard for chemical shift measurements in nuclear magnetic resonance spectroscopy due to its distinct spectral characteristics .

Research on pivalic acid interactions primarily focuses on its role in organic synthesis and its behavior in various chemical environments. For example, it has been studied as a buffer in environmental chemistry to understand interactions with transition metals . Its stability under different pH conditions makes it suitable for various laboratory applications.

Pivalic acid shares similarities with several other carboxylic acids, particularly branched-chain acids. Here are some similar compounds:

Compound NameMolecular FormulaUnique Features
Valeric AcidC5H10O2C_5H_{10}O_2Linear chain structure; less sterically hindered
2-Methylbutanoic AcidC5H10O2C_5H_{10}O_2Similar branching but different positioning of methyl group
3-Methylbutanoic AcidC5H10O2C_5H_{10}O_2Another positional isomer with distinct properties
Trimethylacetic AcidC6H12O2C_6H_{12}O_2Contains an additional methyl group; higher sterics

The uniqueness of pivalic acid lies in its highly branched structure, which imparts distinctive physical and chemical properties compared to its linear counterparts like valeric acid. This branching contributes to its stability as an ester and makes it useful in specific synthetic applications where sterics play a crucial role.

Physical Description

TRIMETHYLACETIC ACID is a colored crystalline solid of low toxicity that is soluble in water, ethyl alcohol and diethyl ether.
Solid
COLOURLESS LIQUID OR COLOURLESS-TO-WHITE CRYSTALS WITH PUNGENT ODOUR.

Color/Form

Colorless cyrstals
Needles

XLogP3

1.5

Boiling Point

325 to 327 °F at 760 mm Hg (USCG, 1999)
164.0 °C
163.8 °C
164 °C

Flash Point

147.2 °F (USCG, 1999)
64 °C (closed cup)
64 °C c.c.

Vapor Density

3.5 (est.) (USCG, 1999) (Relative to Air)
Relative vapor density (air = 1): 3.5

Density

0.905 at 122 °F (USCG, 1999)
0.905 at 50 °C
Relative density (water = 1): 0.91

LogP

1.48 (LogP)
log Kow = 1.48
1.48
1.4

Melting Point

91 to 95 °F (USCG, 1999)
35.0 °C
35.5 °C
35°C
36 °C

UNII

813RE8BX41

Related CAS

1184-88-9 (hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 186 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 186 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 185 of 186 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (24.86%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (24.32%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (75.68%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (75.14%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (25.41%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

MEDICATION (VET): Pivalic acid was shown to possess musculotropic spasmolytic activity comparable or superior to papaverine hydrochloride on a Guinea pig ileum preparation. In addition, it exhibited neurotropic spasmolytic activity as well as hypotensive activity in rabbits.
Prodrugs that liberate pivalate (trimethylacetic acid) after hydrolysis have been developed to improve the bioavailability of therapeutic candidates. Catabolism of pivalate released by activation of a prodrug is limited in mammalian tissues. Pivalate can be activated to a coenzyme A thioester in cells. In humans, formation and urinary excretion of pivaloylcarnitine generated from pivaloyl-CoA is the major route of pivalate elimination. Because the total body carnitine pool is limited and can only slowly be replenished through normal diet or biosynthesis, treatment with large doses of pivalate prodrugs may deplete tissue carnitine content. Animal models and long-term treatment of patients with pivalate prodrugs have resulted in toxicity consistent with carnitine depletion. However, low plasma carnitine concentrations after pivalate prodrug exposure may not reflect tissue carnitine content and, thus, cannot be used as a surrogate for potential toxicity. The extent of tissue carnitine depletion will be dependent on the dose of pivalate, because carnitine losses may approximate the pivalate exposure on a stoichiometric basis. These concepts, combined with estimates of carnitine dietary intake and biosynthetic rates, can be used to estimate the impact of pivalate exposure on carnitine homeostasis. Thus, even in populations with altered carnitine homeostasis due to underlying conditions, the use of pivalate prodrugs for short periods of time is unlikely to result in clinically significant carnitine depletion. In contrast, long-term treatment with substantial doses of pivalate prodrugs may require administration of carnitine supplementation to avoid carnitine depletion.
The metabolism and clinical safety of the pivalic acid-containing antibiotic S-1108, an orally active pro-drug cephalosporin, were investigated to assess the clinical effects, with special emphasis on the influence of carnitine consumption in 15 patients with various infectious diseases receiving S-1108 three times a day at a 300- or 600-mg total daily dose for 3 to 7 days. The free carnitine concentrations in plasma were greatly reduced to approximately 65% of pretreatment levels, and the plasma pivaloylcarnitine (the main metabolite of pivaloyloxymethyl ester) concentrations were increased during the 200-mg (three times a day) regimens but returned to the pretreatment levels within 3 to 5 days after the cessation of treatment. In three elderly patients with declining renal function (creatinine clearance rate, 31 to 50 ml/min), the acylcarnitine/free carnitine ratio increased from 0.1 to 0.4 up to 0.7 to 1.5 at day 5 during the 7-day treatment, showed a tendency to decrease, and then returned to the pretreatment ratio 4 days after discontinuation of the drug. The degree of free carnitine reduction and increase of the acylcarnitine/free carnitine ratio depended mostly on the dose and the duration of S-1108 treatment. The increased acylcarnitine/free carnitine ratio in elderly patients was due to reduction of the free carnitine concentration in plasma and mainly to the retardation of nontoxic pivaloylcarnitine excretion. This study indicated that there was a decrease in free carnitine levels in plasma, but there were no clinical symptoms or adverse effects associated with carnitine reduction in patients during the 7-day multiple administration of S-1108.

Vapor Pressure

0.50 mmHg
0.5 mm Hg at 25 °C (ext)
Vapor pressure, Pa at 20 °C: 85

Pictograms

Irritant

Corrosive;Irritant

Other CAS

75-98-9

Associated Chemicals

Propanoic acid, 2,2-dimethyl-, sodium salt;1184-88-9

Wikipedia

Pivalic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Branched fatty acids [FA0102]

Methods of Manufacturing

Prepared by the reaction of tert-butylmagnesium chloride and carbon dioxide.
From isobutylene or diisobutylene with carbon monoxide and water at a temperature below 100 °C and elevated carbon monoxide pressure.
The Koch-Haaf reaction can be used to prepare trimethylacetic acid from 2-methyl-1-propanol and 2-methyl-2-propanol by the addition of carbon monoxide in the presence of sulfuric acid. With readily available 2-methyl-1-propanol (isobutanol) from the oxo synthesis, trimethylacetic acid can be obtained in 89% yield.

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Propanoic acid, 2,2-dimethyl-: ACTIVE

Clinical Laboratory Methods

GAS CHROMATOGRAPHY DETERMINATION OF VOLATILE, BASIC & ACID ORGANIC COMPONENTS IN EXHAUST GASES.

Storage Conditions

Separated from strong oxidants, food and feedstuffs.

Dates

Modify: 2023-08-15

Cooperative catalysis of N-heterocyclic carbene and Brønsted acid for a highly enantioselective route to unprotected spiro-indoline-pyrans

Youqiang Lin, Limin Yang, Yue Deng, Guofu Zhong
PMID: 25882587   DOI: 10.1039/c5cc02096d

Abstract

A chiral cooperative catalysis of NHC and Brønsted acid for a formal [4+2] reaction of unprotected isatins and enals was developed for the direct synthesis of unprotected spiro[indoline-3,2'-pyran]-2,6'(3'H)-diones in good to excellent yields (up to 95%) with high enantioselectivities (up to >93% ee).


Stereospecific, Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling of Allylic Pivalates To Deliver Quaternary Stereocenters

Kelsey M Cobb, Javon M Rabb-Lynch, Megan E Hoerrner, Alex Manders, Qi Zhou, Mary P Watson
PMID: 28783357   DOI: 10.1021/acs.orglett.7b02063

Abstract

Recognizing the importance of all-carbon, quaternary stereocenters in complex molecule synthesis, a stereospecific, nickel-catalyzed cross-coupling of allylic pivalates with arylboroxines to deliver products equipped with quaternary stereocenters and internal alkenes was developed. The enantioenriched allylic pivalate starting materials are readily prepared, and a variety of functional groups can be incorporated on both the allylic pivalate and the arylboroxine. Additional advantages include the use of a commercially available and air-stable Ni(II) salt and BISBI ligand, mild reaction conditions, and high yields and ee's. The observed stereoinversion of this reaction is consistent with an open transition state in the oxidative addition step.


An alternative method for the synthesis of 2'-halogeno-1',2'-unsaturated uridine derivatives through

Kazuhiro Haraguchi, Eisen Gen, Hiroki Kumamoto, Yoshiharu Itoh, Hiromichi Tanaka
PMID: 31429364   DOI: 10.1080/15257770.2019.1641724

Abstract

An alternative method for the preparation of 2'-bromo- (
) and 2'-iodo- (
) 1',2'-unsaturated uracil nucleosides has been developed. The protocol was on the basis of the
-elimination of pivalic acid from 2'-bromo-(
) and 2'-iodo-(
) 1'-pivaloyloxy-2'-deoxyuridine derivatives, which were derived from the halo-pivaloyloxylation of 3',5'-bis-
-TBDMS-1',2'-unsaturated uridine
. Compounds
and
were shown to serve as versatile synthons for the respective 2'-
-branched 1',2'-unsaturated uracil nucleosides, through palladium-catalyzed cross-coupling or halogen-lithium exchange reactions.


Duration of Pivalate-conjugated Antibiotics and Blood Glucose Levels Among Pediatric Inpatients: Causal Mediation Analyses and Systematic Review

Ryo Sugitate, Yusuke Okubo, Atsushi Matsui
PMID: 31568249   DOI: 10.1097/INF.0000000000002460

Abstract

Several cases of hypoglycemia potentially induced by pivalate-conjugated antibiotics have been reported. However, no observational studies have investigated the associations among children.
A retrospective cohort study was conducted on 814 consecutive inpatients < 15 years of age with lower respiratory infections. We investigated whether the duration of lower respiratory symptoms and antibiotic use on blood glucose levels and their mediating/moderating effects using multivariable linear regression models and causal mediation analyses. Additionally, we performed a systematic review of the literature that reported the potential associations between pivalate-conjugated antibiotics and hypoglycemia.
Multivariable linear regression models showed that the duration of respiratory symptoms and fever had independent relationships with the reduction in blood glucose levels, whereas duration of pivalate-conjugated antibiotic use did not. Causal mediation analyses found that the controlled direct effects of respiratory symptom duration contributed to the reduction in blood glucose levels, but the mediating/moderating effects through antibiotic use did not. A systematic review of the literature included 7 reports written in English and 14 reports written in Japanese. No reports were observational studies; therefore, we were unable to conduct a meta-analysis.
Our study failed to demonstrate an association between duration of pivalate-conjugated antibiotic use and blood glucose levels. Further studies are required to illuminate the relationship.


Hypoglycemia associated with pivalate-conjugated antibiotics in young children: A retrospective study using a medical and pharmacy claims database in Japan

Yasuhisa Tatebe, Toshihiro Koyama, Naoko Mikami, Yoshihisa Kitamura, Toshiaki Sendo, Shiro Hinotsu
PMID: 31401031   DOI: 10.1016/j.jiac.2019.07.013

Abstract

Acute bacterial infectious diseases are major causes for outpatient visits for young children. Pivalate-conjugated antibiotics (PCAs) are frequently prescribed for these situations in Japan, while several literatures have shown a potential risk of hypoglycemia associated with PCAs. This study aimed to evaluate the incidence of PCA-induced hypoglycemia in children, compared with other oral beta-lactam antibiotics.
This retrospective cohort study using a Japanese medical and pharmacy claims database was performed on children aged 1 month to 5 years old with at least once prescription of PCAs or other oral beta-lactam antibiotics from January 2011 to December 2013. Hypoglycemia was defined based on diagnostic codes or the prescription of 10% or 20% glucose injection. We examined the prevalence of hypoglycemic events and performed multivariate analysis to investigate the risk of hypoglycemia with PCAs compared with the control oral beta-lactam antibiotics.
We identified 179,594 eligible patients in this population. In the PCA and control groups, there were 454,153 and 417,287 prescriptions and 3356 (0.74%, 95% confidence intervals [CI] 0.71-0.76) and 2605 (0.62%, 95% CI 0.60-0.65) hypoglycemic events, respectively. Multivariate analysis revealed that PCAs were associated with hypoglycemia (adjusted odds ratios [OR] 1.18, 95% CI 1.12-1.24), and even a shorter duration of PCAs prescribing (≤7 days) was significantly associated with hypoglycemia (adjusted OR 1.17, 95% CI 1.11-1.24).
These results suggest that in young children PCA use, even for a short period, is a risk factor of hypoglycemia.


Hypocarnitinemia Observed in an Infant Treated with Short-Term Administration of Antibiotic Containing Pivalic Acid

Kimitaka Nakazaki, Erika Ogawa, Mika Ishige, Nobuyuki Ishige, Tatsuo Fuchigami, Shori Takahashi
PMID: 29628457   DOI: 10.1620/tjem.244.279

Abstract

Carnitine is a water-soluble amino acid derivative required for β-oxidation of long-chain fatty acids. In carnitine cycle abnormalities and low carnitine states, fatty acid β-oxidation is inhibited during fasting, resulting in hypoglycemia. Pivalic acid is a substance used in prodrugs to increase absorption of parent drugs, and antibiotics containing pivalic acid are frequently used as wide spectrum antibiotics for pediatric patients in Japan. Pivalic acid released after absorption is conjugated with free carnitine to form pivaloylcarnitine, which is then excreted in urine. As a consequence, long-term administration of pivalic acid containing antibiotics has been associated with depletion of free carnitine, inhibition of energy production and subsequent hypoglycemia. Here we report a case of a 23-month-old boy treated with an antibiotic containing pivalic acid for 3 days for upper respiratory tract infection. Laboratory data at referral indicated hypoglycemia, decreased free carnitine and elevated five-carbon acylcarnitine. Isomer separation confirmed the major component of increased five-carbon acylcarnitine to be pivaloylcarnitine, thereby excluding the possibility of a genetic metabolic disorder detected with similar acylcarnitine profile. The level of carnitine was normal when the antibiotic was not administered. Our case shows that the use of antibiotics containing pivalic acid in young children requires consideration of hypocarnitinemia, even with short-term administration.


Additive free preparative chiral SFC separations of 2,2-dimethyl-3-aryl-propanoic acids

Dauh-Rurng Wu, Shiuhang Henry Yip, Peng Li, Dawn Sun, James Kempson, Arvind Mathur
PMID: 27522108   DOI: 10.1016/j.jpba.2016.08.009

Abstract

A series of racemic 2,2-dimethyl-3-aryl-propanoic acids were resolved by chiral supercritical fluid chromatography (SFC) without the use of an acidic additive, trifluoroacetic acid (TFA). The use of additive-free protic methanol as co-solvent in CO
was expanded to successfully resolve other series of carboxylic acid containing racemates. Large-scale SFC of racemic acid 4, 3-(1-(4-fluorophenyl)-1H-indazol-5-yl)-2,2-dimethyl-3-phenylpropanoic acid, in methanol without TFA as additive on both Chiralpak AD-H and Chiralcel OJ-H will be discussed, along with impact on throughput and solvent consumption. Investigation of co-solvent effect on peak sharpening of acid racemate 20, 2-(2-chloro-9-fluoro-5H-chromeno[2,3-b]pyridin-5-yl)-2-methylpropanoic acid, without TFA further indicated that methanol in CO
provided improved peak shape compared with isopropanol (IPA) and acetonitrile. Finally, we discuss the resolution of basic aromatic chiral amines without the addition of basic additives such as diethylamine (DEA) and application of this protocol for the large-scale SFC separation of weakly basic indazole-containing racemate 14, methyl 3-(1H-indazol-5-yl)-2,2-dimethyl-3-phenylpropanoate, in methanol without DEA.


Development of salt and pH-induced solidified floating organic droplets homogeneous liquid-liquid microextraction for extraction of ten pyrethroid insecticides in fresh fruits and fruit juices followed by gas chromatography-mass spectrometry

Mohammadali Torbati, Mir Ali Farajzadeh, Mostafa Torbati, Ali Akbar Alizadeh Nabil, Ali Mohebbi, Mohammad Reza Afshar Mogaddam
PMID: 28917791   DOI: 10.1016/j.talanta.2017.08.074

Abstract

A new microextraction method named salt and pH-induced homogeneous liquid-liquid microextraction has been developed in a home-made extraction device for the extraction and preconcentration of some pyrethroid insecticides from different fruit juice samples prior to gas chromatography-mass spectrometry. In the present work, an extraction device made from two parallel glass tubes with different lengths and diameters was used in the microextraction procedure. In this method, a homogeneous solution of a sample solution and an extraction solvent (pivalic acid) was broken by performing an acid-base reaction and the extraction solvent was produced in whole of the solution. The produced droplets of the extraction solvent went up through the solution and solidified using an ice-bath. They were collected without centrifugation step. Under the optimum conditions, limits of detection and quantification were obtained in the ranges of 0.006-0.038, and 0.023-0.134ngmL
, respectively. The enrichment factors and extraction recoveries of the selected analytes ranged from 365-460 to 73-92%, respectively. The relative standard deviations were lower than 9% for intra- (n = 6) and inter-day (n = 4) precisions at a concentration of 1ngmL
of each analyte. Finally, some fruit juice samples were effectively analyzed by the proposed method.


Development of a prodrug of hydantoin based TACE inhibitor

Ling Tong, Seong Heon Kim, Lei Chen, Aneta Kosinski, Bandarpalle B Shankar, Vinay Girijavallabhan, De-Yi Yang, Wensheng Yu, Guowei Zhou, Neng-Yang Shih, Shiying Chen, Mengwei Hu, Daniel Lundell, Xiaoda Niu, Shelby Umland, Joseph A Kozlowski
PMID: 28711352   DOI: 10.1016/j.bmcl.2017.07.007

Abstract

Our research on hydantoin based TNF-α converting enzyme (TACE) inhibitors led to fused bi-heteroaryl hydantoin series that demonstrate sub-nanomolar potency (Ki) as well as excellent activity in human whole blood (hWBA). However, lead compound 2 posed some formulation challenges which prevented it for further development. A prodrug approach was investigated to address this issue. The pivalate prodrug 3 can be formulated as stable neutral form and demonstrated improved DMPK properties when compared with parent compound.


A case of sudden unexpected infant death involving a homozygotic twin with the thermolabile CPT2 variant, accompanied by rotavirus infection and treatment with an antibiotic containing pivalic acid

Yoichiro Takahashi, Rie Sano, Yoshihiko Kominato, Rieko Kubo, Keiko Takahashi, Tamiko Nakajima, Haruo Takeshita, Takashi Ishige
PMID: 27591533   DOI: 10.1016/j.legalmed.2016.07.005

Abstract

We investigated a case of sudden unexpected death involving a 22-month-old male homozygotic twin infant. After both of the twins had suffered from gastroenteritis, one was found dead in his bed, but his brother survived and has since been healthy. Notably, only the deceased had been treated with an antibiotic containing pivalic acid, which may sometimes cause hypocarnitinemia. Postmortem computed tomography and medicolegal autopsy demonstrated severe liver steatosis, and subsequent genetic analysis revealed that the twin had the thermolabile variant of carnitine palmitoyl transferase 2 (CPT2). On the basis of these facts, we concluded that the cause of death had been fatty acid oxidation deficiency accelerated by an antibiotic containing pivalic acid and virus infection in this infant harboring the thermolabile genetic variant of CPT2. Although each factor alone was not fatal, their combination appeared to have resulted in sudden unexpected infant death.


Explore Compound Types